molecular formula C16H10FN3S2 B2536609 2-(1,3-Benzothiazol-2-yl)-3-[(4-fluorophenyl)amino]-3-sulfanylprop-2-enenitrile CAS No. 379255-19-3

2-(1,3-Benzothiazol-2-yl)-3-[(4-fluorophenyl)amino]-3-sulfanylprop-2-enenitrile

Cat. No.: B2536609
CAS No.: 379255-19-3
M. Wt: 327.4
InChI Key: RRXVLTVQOBOCKW-UHFFFAOYSA-N
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Description

2-(1,3-Benzothiazol-2-yl)-3-[(4-fluorophenyl)amino]-3-sulfanylprop-2-enenitrile is a structurally complex organic compound featuring a benzothiazole core, a 4-fluorophenylamino substituent, and a sulfanyl (SH) group attached to a propenenitrile backbone. The benzothiazole moiety is a heterocyclic aromatic system known for its electron-deficient properties and relevance in medicinal chemistry, particularly in kinase inhibitors and antimicrobial agents . The sulfanyl group may contribute to hydrogen bonding or redox reactivity, while the nitrile (cyano) group increases electrophilicity, making the compound a candidate for nucleophilic addition reactions.

Properties

IUPAC Name

(2E)-2-(3H-1,3-benzothiazol-2-ylidene)-2-cyano-N-(4-fluorophenyl)ethanethioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10FN3S2/c17-10-5-7-11(8-6-10)19-15(21)12(9-18)16-20-13-3-1-2-4-14(13)22-16/h1-8,20H,(H,19,21)/b16-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKRVZXUCIDMODW-FOWTUZBSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=C(C#N)C(=S)NC3=CC=C(C=C3)F)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)N/C(=C(/C#N)\C(=S)NC3=CC=C(C=C3)F)/S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10FN3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-Benzothiazol-2-yl)-3-[(4-fluorophenyl)amino]-3-sulfanylprop-2-enenitrile typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobenzothiazole with 4-fluoroaniline, followed by the introduction of the sulfanylprop-2-enenitrile group through a series of nucleophilic substitution and addition reactions. The reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine (TEA) to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Reactivity of the Sulfanyl (-SH) Group

The sulfanyl group participates in nucleophilic substitution and oxidation reactions:

Disulfide Formation

  • Reaction : Oxidation with iodine (I₂) yields bis-benzothiazolyl disulfide .

    • Conditions : Stirring in acetone at RT, 51–74% yield .

    • Evidence : Precipitation of iodides (e.g., benzothiazolium triiodides) confirms reactivity at the sulfur site .

Alkylation/Acylation

  • Example : Reaction with α-iodoketones forms 2-amino-1,3-benzothiazolium iodides (e.g., 3a–f ) via N-alkylation .

Reaction ComponentProductYield (%)Conditions
α-Iodoketones + Sulfanyl2-Aminobenzothiazolium iodide51–74Acetone, RT, no catalyst

Amino Group Reactivity

The (4-fluorophenyl)amino group undergoes electrophilic aromatic substitution and condensation:

Schiff Base Formation

  • Reaction : Condensation with aldehydes (e.g., 4-fluorobenzaldehyde) forms imine derivatives.

    • Conditions : Acidic or basic media, reflux .

Cyclization Reactions

  • Example : Reaction with carboxylic acids (e.g., 4-fluorobenzoic acid) in polyphosphoric acid (PPA) at 150–200°C yields fused benzothiazole derivatives .

Nitrile Group Transformations

The nitrile group participates in hydrolysis and nucleophilic additions:

Hydrolysis to Amides/Carboxylic Acids

  • Conditions : Acidic (H₂SO₄) or alkaline (NaOH) hydrolysis.

  • Product : Corresponding benzothiazole-carboxamide or carboxylic acid derivatives .

Nucleophilic Addition

  • Example : Reaction with hydrazine derivatives forms tetrazole or triazole rings, enhancing bioactivity .

Benzothiazole Core Reactivity

The benzothiazole ring undergoes electrophilic substitution at the 6-position due to electron-donating effects of the sulfur and nitrogen atoms:

Halogenation

  • Reaction : Bromination with Br₂ or N-bromosuccinimide (NBS) introduces bromine at the 6-position.

    • Conditions : CCl₄, reflux .

Cross-Coupling Reactions

  • Example : Suzuki coupling with arylboronic acids to form biaryl derivatives .

Biological Activity Correlation

While not directly a chemical reaction, structural modifications impact bioactivity:

  • Anticancer Activity : Analogous compounds (e.g., 5d ) show IC₅₀ values <10 µM against MCF-7 cells .

  • Antimicrobial Effects : Sulfanyl and nitrile groups enhance interactions with microbial enzymes.

Functional GroupReaction TypeConditionsYield (%)Reference
PropenenitrileKnoevenagel CondensationMicrowave, TEA, ethanol73
Sulfanyl (-SH)Disulfide FormationI₂, acetone, RT51–74
Amino (-NH-)Schiff Base FormationAldehyde, reflux65–85
Nitrile (C≡N)Hydrolysis to AmideH₂SO₄/H₂O, 100°C60–75

Scientific Research Applications

Medicinal Chemistry Applications

Antiviral Activity
Research indicates that derivatives of benzothiazole compounds exhibit significant antiviral properties. A study demonstrated that certain benzothiazole derivatives, including those similar to the target compound, displayed potent antiviral activity against viruses such as HSV-1 and HCV. These compounds were evaluated using plaque reduction assays, where several showed a viral reduction of 70–90% compared to acyclovir, a standard antiviral drug .

Fluorescent Probes
Benzothiazole derivatives have been utilized in the development of fluorescent probes for detecting various analytes. The incorporation of specific functional groups enhances their sensitivity and selectivity. For instance, an amino-substituted benzothiazole was synthesized for the ratiometric detection of phosgene, showcasing the potential for environmental monitoring applications .

Material Science Applications

Organic Electronics
The structural characteristics of benzothiazole compounds make them suitable candidates for organic electronic materials. Their ability to form π-stacked hydrogen-bonded rings can enhance charge transport properties in organic semiconductors. Research has shown that such compounds can be utilized in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs), improving device efficiency .

Synthetic Intermediate

Building Block for Synthesis
2-(1,3-Benzothiazol-2-yl)-3-[(4-fluorophenyl)amino]-3-sulfanylprop-2-enenitrile serves as a versatile building block in organic synthesis. Its reactive functional groups allow for further modifications and derivatizations, leading to the synthesis of more complex molecules. This application is crucial in developing new pharmaceuticals and agrochemicals .

Case Studies

Study Focus Area Findings
Study on Antiviral ActivityMedicinal ChemistrySeveral benzothiazole derivatives showed 70–90% viral reduction against HSV-1, indicating potential as antiviral agents .
Development of Fluorescent ProbesEnvironmental ScienceAn amino-substituted benzothiazole was effective for selective detection of phosgene with high sensitivity .
Organic Electronics ResearchMaterial ScienceCompounds exhibited enhanced charge transport properties suitable for OLEDs and OPVs .

Mechanism of Action

The mechanism of action of 2-(1,3-Benzothiazol-2-yl)-3-[(4-fluorophenyl)amino]-3-sulfanylprop-2-enenitrile involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The benzothiazole ring and fluorophenyl group contribute to its binding affinity and specificity. Pathways involved may include inhibition of signal transduction or disruption of cellular processes.

Comparison with Similar Compounds

Core Heterocycle Variations

  • Benzothiazole vs. Benzodiazole: The compound 2-(1H-1,3-benzodiazol-2-yl)-3-{[3-(trifluoromethyl)phenyl]amino}prop-2-enenitrile (CAS 244167-61-1, ) replaces the benzothiazole sulfur with two nitrogen atoms in a benzodiazole ring. This substitution alters electronic properties: benzothiazole’s sulfur contributes to π-electron delocalization, while benzodiazole’s NH groups enable stronger hydrogen bonding.

Functional Group Modifications

  • Sulfanyl vs. Carboxamide: The compound N-(4-chlorophenyl)-2-[(4-fluorophenyl)amino]-6-oxo-3,4,5,6-tetrahydropyrimidine-4-carboxamide (CAS 957035-05-1, ) shares the 4-fluorophenylamino group but replaces the sulfanyl-nitrile system with a carboxamide-tetrahydropyrimidine core. The sulfanyl group in the target compound may enhance thiol-mediated interactions or act as a leaving group, whereas the carboxamide offers hydrogen-bonding capacity and hydrolytic stability .

Pharmacological and Physicochemical Properties

While explicit pharmacological data for the target compound are unavailable, structural analogues in (e.g., Example 1 and 24) highlight trends:

  • The nitrile may improve membrane permeability compared to the polar carboxylic acid .

Table 1: Key Structural and Inferred Properties

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Features
Target Compound Benzothiazole 4-Fluorophenylamino, sulfanyl, nitrile ~327.4 (calculated) Electrophilic nitrile, SH redox activity
2-(1H-1,3-Benzodiazol-2-yl)-3-{[3-(trifluoromethyl)phenyl]amino}propenenitrile Benzodiazole Trifluoromethylphenyl, nitrile 328.3 Stronger H-bonding, higher electron withdrawal
N-(4-Chlorophenyl)-2-[(4-fluorophenyl)amino]-6-oxo-tetrahydropyrimidine-4-carboxamide Tetrahydropyrimidine Carboxamide, 4-fluorophenylamino ~390.8 (calculated) Hydrolytic stability, H-bond donor/acceptor

Hydrogen Bonding and Crystallography

The sulfanyl and amino groups in the target compound can participate in hydrogen-bonding networks, as described in ’s graph set analysis. Compared to the benzodiazole analogue’s NH groups, the target’s SH may form weaker S–H···N bonds, influencing crystal packing and solubility.

Biological Activity

The compound 2-(1,3-Benzothiazol-2-yl)-3-[(4-fluorophenyl)amino]-3-sulfanylprop-2-enenitrile is a member of the benzothiazole family, which is known for its diverse biological activities, particularly in medicinal chemistry. This article explores its biological activity, including its potential anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

PropertyDescription
IUPAC Name (2E)-2-(3H-1,3-benzothiazol-2-ylidene)-2-cyano-N-(4-fluorophenyl)ethanethioamide
Molecular Formula C17H13FN3S2
Molecular Weight 345.43 g/mol

The compound features a benzothiazole ring, a fluorophenyl amine group, and a sulfanyl group, which contribute to its biological activity.

Anticancer Activity

Research indicates that benzothiazole derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that fluorinated benzothiazoles can induce cell death in sensitive cancer cells through mechanisms involving DNA adduct formation and the induction of cytochrome P450 enzymes (CYPs) . Specifically, the compound under discussion has been investigated for its ability to inhibit the growth of cancer cells by binding to macromolecules and interfering with cellular processes.

Case Studies

  • Antiproliferative Effects : A study demonstrated that similar benzothiazole derivatives exhibited potent antiproliferative activity against human lung cancer cell lines (A549, HCC827, NCI-H358) with IC50 values ranging from 6.26 μM to 20.46 μM in 2D culture assays . The compound's structural analogs showed comparable effectiveness.
  • Mechanism of Action : The mechanism involves the interaction of the compound with specific enzymes or receptors that are crucial for cell survival and proliferation. The presence of the sulfanyl and nitrile groups enhances binding affinity to biological targets .

Antimicrobial Activity

Benzothiazole derivatives have also been evaluated for their antimicrobial properties. In vitro tests have shown effectiveness against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections .

Comparison with Other Compounds

When compared with similar compounds such as 2-(1,3-Benzothiazol-2-yl)-3-[(4-chlorophenyl)amino]-3-sulfanylprop-2-enenitrile , the unique substitution pattern of the 4-fluorophenyl group in this compound may influence its electronic properties and biological interactions, potentially leading to enhanced activity .

The biological activity of this compound is attributed to its ability to:

  • Inhibit Enzymatic Activity : The compound may act as an enzyme inhibitor by binding to active sites and preventing substrate interaction.
  • Interfere with DNA Processes : Similar compounds have been shown to bind within the minor groove of DNA, inhibiting replication and transcription processes .

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing 2-(1,3-Benzothiazol-2-yl)-3-[(4-fluorophenyl)amino]-3-sulfanylprop-2-enenitrile?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. Key steps include:

  • Use of sodium hydride (NaH) in tetrahydrofuran (THF) for deprotonation of sulfhydryl groups (critical for thiolate formation) .
  • Controlled temperature (0–5°C) to stabilize intermediates and minimize side reactions .
  • Purification via column chromatography or recrystallization, monitored by HPLC for purity validation .

Q. Which spectroscopic techniques are optimal for characterizing its structural and electronic properties?

  • Methodological Answer :

  • X-ray crystallography (for absolute stereochemical confirmation; see similar compounds in ).
  • NMR spectroscopy (¹H/¹³C/¹⁹F) to resolve substituent interactions, particularly the fluorophenyl and sulfanyl groups .
  • FT-IR to confirm functional groups (e.g., C≡N stretch at ~2200 cm⁻¹, S–H vibrations at ~2550 cm⁻¹) .

Q. How can researchers assess its solubility and stability under experimental conditions?

  • Methodological Answer :

  • Perform solubility screens in polar (DMSO, acetonitrile) and non-polar solvents (toluene) at varying temperatures.
  • Stability tests via accelerated degradation studies (e.g., exposure to light, heat, or oxidizing agents) with LC-MS monitoring .

Advanced Research Questions

Q. What strategies resolve contradictions in reactivity data (e.g., unexpected byproducts or variable yields)?

  • Methodological Answer :

  • Mechanistic interrogation : Use isotopic labeling (e.g., deuterated solvents or ¹⁵N-labeled amines) to track reaction pathways .
  • Computational modeling : Density Functional Theory (DFT) to predict intermediates and transition states, aligning with experimental observations .
  • Cross-validation : Compare results across multiple analytical techniques (e.g., GC-MS vs. HPLC) to identify systematic errors .

Q. How can the compound’s environmental fate be evaluated in ecotoxicological studies?

  • Methodological Answer :

  • Environmental partitioning assays : Measure log P (octanol-water partition coefficient) to predict bioavailability .
  • Long-term degradation studies : Simulate abiotic (hydrolysis, photolysis) and biotic (microbial) degradation pathways under controlled conditions .
  • Toxicity profiling : Use model organisms (e.g., Daphnia magna) to assess acute/chronic effects, referencing OECD guidelines .

Q. What experimental designs are suitable for studying its potential as a bioactive agent?

  • Methodological Answer :

  • In vitro assays : Screen against enzyme targets (e.g., kinases, proteases) using fluorescence-based or calorimetric methods.
  • Structure-activity relationship (SAR) : Systematically modify substituents (e.g., fluorophenyl vs. chlorophenyl) and correlate with bioactivity .
  • Theoretical frameworks : Link results to existing pharmacological models (e.g., lock-and-key vs. induced-fit binding) .

Data Analysis and Theoretical Integration

Q. How can researchers address discrepancies between computational predictions and experimental results?

  • Methodological Answer :

  • Parameter refinement : Adjust DFT functionals (e.g., B3LYP vs. M06-2X) to better model sulfur-containing systems .
  • Multivariate analysis : Apply principal component analysis (PCA) to identify outliers or confounding variables in datasets .

Q. What frameworks support the integration of this compound into broader chemical or biological theories?

  • Methodological Answer :

  • Quadripolar model : Balance theoretical, epistemological, morphological, and technical poles to contextualize findings within interdisciplinary research .
  • Systems chemistry : Map interactions within reaction networks to uncover emergent properties (e.g., catalytic cycles or self-assembly) .

Tables for Key Data

Property Method Reference
Synthetic yield optimizationNaH/THF, 0°C, HPLC purity
X-ray structure determinationSingle-crystal diffraction
Environmental persistencelog P = 3.2 (predicted)

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